Methyl 9-Formylnonanoate
Overview
Preparation Methods
Methyl 9-Formylnonanoate can be synthesized through several methods. One common synthetic route involves the esterification of 10-oxodecanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 9-Formylnonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Methyl 9-Formylnonanoate has several scientific research applications:
Polymer Stabilization: It is used in stabilizing poly(vinyl chloride) (PVC) during heat processing.
Organic Synthesis: It serves as a reactant in generating ketones from carboxylic acids and Grignard reagents.
Synthesis of Deuterated Compounds: It is utilized in the synthesis of deuterated decanoic acids and decanols, which are important in chemical and biological studies.
Bee Communication: Derivatives of this compound are components of the mandibular gland secretion of queen honeybees, playing a significant role in bee communication and social structure.
Mechanism of Action
The mechanism of action of methyl 10-oxodecanoate involves its interaction with various molecular targets and pathways. For example, in polymer stabilization, it undergoes transformation during heat processing, creating stabilizing compounds. In organic synthesis, it reacts with Grignard reagents to form ketones, indicating its utility in complex synthesis processes.
Comparison with Similar Compounds
Methyl 9-Formylnonanoate can be compared with similar compounds such as:
Methyl 10-chloro-10-oxodecanoate: This compound has a chlorine atom in place of a hydrogen atom, which can alter its reactivity and applications.
This compound: This compound has a formyl group instead of a ketone group, leading to different chemical properties and uses.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 10-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPNLDGNIRVDRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333871 | |
Record name | Methyl 10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14811-73-5 | |
Record name | Methyl 10-oxodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14811-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 10-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl 10-oxodecanoate used in the synthesis of 1-octacosanol?
A1: Methyl 10-oxodecanoate serves as a key building block in the synthesis of 1-octacosanol. The research paper describes a synthetic route where methyl 10-oxodecanoate undergoes a Wittig reaction with octadecyltriphenylphosphonium ylide. [] This reaction forms a carbon-carbon double bond, extending the carbon chain and ultimately contributing to the formation of the target molecule, 1-octacosanol.
Q2: What are the advantages of the described synthetic method for 1-octacosanol using methyl 10-oxodecanoate?
A2: The research highlights several advantages of this synthetic approach: []
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